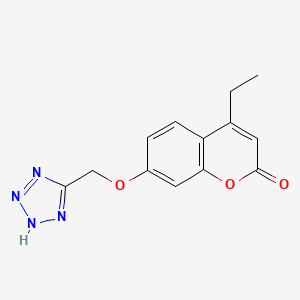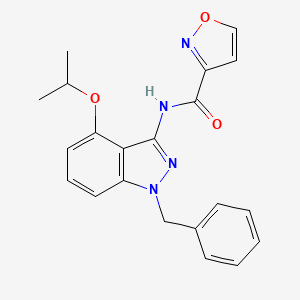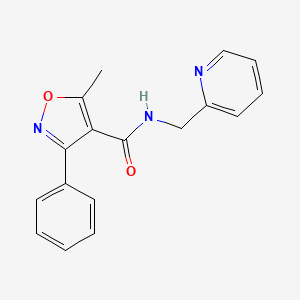![molecular formula C18H15F2N3O2S B5544575 3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of substances that have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential antitumor properties. Its structure features a benzothieno[2,3-d]pyrimidin-4(3H)-one core, which is a common motif in medicinal chemistry due to its therapeutic potential.
Synthesis Analysis
The synthesis of derivatives related to this compound involves multi-step chemical reactions starting from accessible precursors like 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. These processes often include condensation reactions with various aldehydes and ketones, nucleophilic substitutions, and cyclocondensation steps to introduce diverse functional groups and achieve the desired complex structures (Ashalatha et al., 2007).
Aplicaciones Científicas De Investigación
Potential as Antileukemic Agents
El-Telbany and Hutchins (1985) described the synthesis of a series of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives, showcasing their potential as antileukemic agents. These compounds were synthesized through condensation and Mannich reactions, indicating a broad applicability in medicinal chemistry for the development of cancer therapeutics (El-Telbany & Hutchins, 1985).
Novel Synthetic Routes
Elmuradov et al. (2011) highlighted the versatility of thieno[2,3-d]pyrimidin-4-ones in chemical synthesis, demonstrating their reactivity with aromatic aldehydes to produce a variety of substituted derivatives. This work emphasizes the compound's role in enabling the synthesis of complex molecular structures, which could be essential for designing new drugs or materials (Elmuradov et al., 2011).
Cyclization and Biological Activity
The synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives by Sauter and Deinhammer (1973) showcases the chemical reactivity and potential pharmacological significance of these compounds. Their cyclization techniques provide a foundation for creating biologically active molecules that could lead to the development of new therapeutic agents (Sauter & Deinhammer, 1973).
Exploring Tetracyclic Compounds
Abbas et al. (2006) explored the reaction between amino-dihydro-thioxo-pyrido thieno pyrimidin-ones and hydrazonoyl halides, yielding tetracyclic fused tetrazines and thiadiazines. This research demonstrates the compound's utility in generating structurally complex and potentially biologically active tetracyclic compounds, highlighting its versatility in drug discovery and development (Abbas et al., 2006).
Microwave-Assisted Synthesis
Abdalha et al. (2011) reported on the microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives, including tetrahydrobenzothienopyrimidine derivatives. This method represents a rapid and efficient approach to synthesizing these compounds, which could be valuable in pharmaceutical research and development (Abdalha et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-18(20)25-13-7-3-1-5-11(13)9-22-23-10-21-16-15(17(23)24)12-6-2-4-8-14(12)26-16/h1,3,5,7,9-10,18H,2,4,6,8H2/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRKJKMONRXBQJ-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)
![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)


![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)




![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)

![2-[1-(3,4-difluorophenyl)-5-(ethoxymethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5544602.png)